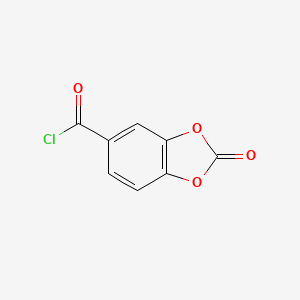

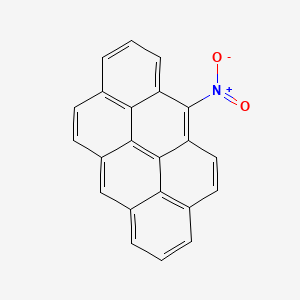

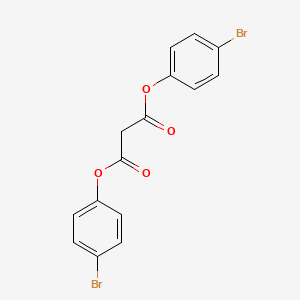

![molecular formula C12H24N2O7 B568407 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid CAS No. 1143516-05-5](/img/structure/B568407.png)

2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid

Overview

Description

“2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid” is a carboxylic acid derivative that can be used as an organic reagent . It is also known as Amino-PEG3-CH2CO2H . This compound is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA. It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies .

Molecular Structure Analysis

The molecular formula of this compound is C8H17NO5 . The average mass is 207.224 Da and the monoisotopic mass is 207.110672 Da .Scientific Research Applications

Biodegradation and Environmental Fate

The study of ethyl tert-butyl ether (ETBE) degradation by Thornton et al. (2020) sheds light on microbial biodegradation mechanisms in soil and groundwater, which could be analogous to the environmental fate of complex ethoxy-acetyl amino acids. Microorganisms can degrade such compounds aerobically, using them as carbon and energy sources, or via cometabolism. This research underlines the importance of understanding microbial pathways for the environmental management of chemical pollutants (Thornton et al., 2020).

Chemical Synthesis and Potential Inhibitors

Cipolla, La Ferla, and Nicotra (1997) discuss the synthesis of various C-glycoside mimetics, including glycosylphosphates and glycosyl amino acids. This work highlights synthetic strategies that might be applicable to producing and manipulating complex ethoxy-acetyl amino acids for potential roles as inhibitors or as part of larger biomolecular constructs (Cipolla et al., 1997).

Sorption and Environmental Impact

Werner, Garratt, and Pigott (2012) review the sorption of phenoxy herbicides to soil, which is crucial for understanding how complex chemical compounds interact with environmental matrices. Although focusing on herbicides, the principles of sorption described could be relevant to assessing the environmental mobility and stability of complex ethoxy-acetyl amino acids (Werner et al., 2012).

Biomolecular Interactions and Roles

Baslow (1997) explores the metabolism and function of N-Acetyl-l-histidine (NAH) and N-acetyl-l-aspartic acid (NAA) in the vertebrate nervous system. Understanding the biochemistry and physiological roles of these acetylated amino acids can provide insights into the potential biomolecular interactions and functionalities of similarly complex molecules (Baslow, 1997).

Safety and Hazards

The compound has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to rinse cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It is often used as an organic reagent in various chemical reactions .

Mode of Action

It is known to be used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA .

Result of Action

It is used in the preparation and studies of the biological activities of kappa agonist CovX-bodies .

Biochemical Analysis

Biochemical Properties

2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the development of chemically modified peptide nucleic acids (PNA) as probes for the qualitative and quantitative detection of DNA . The compound’s amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), forming stable amide bonds . These interactions are crucial for its function in biochemical assays and therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the biological activities of kappa agonist CovX-bodies . The compound’s ability to modify peptide nucleic acids allows it to impact gene expression and cellular signaling, making it a valuable tool in genetic and cellular research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The amino group of the compound reacts with carboxylic acids and other functional groups to form stable amide bonds . This reactivity is essential for its role in enzyme inhibition or activation and changes in gene expression. The compound’s interactions at the molecular level are pivotal for its function in biochemical and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. It is known to be stable under specific conditions, such as being stored in an inert atmosphere and protected from light and moisture . These conditions help maintain its efficacy in in vitro and in vivo studies, ensuring consistent results over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may be beneficial, while high doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research, providing insights into its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . Understanding these mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are vital for its role in cellular processes and therapeutic applications.

properties

IUPAC Name |

2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O7/c13-1-3-18-5-7-20-9-11(15)14-2-4-19-6-8-21-10-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZVQKYXWPIKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)NCCOCCOCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191445 | |

| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1143516-05-5 | |

| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143516-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

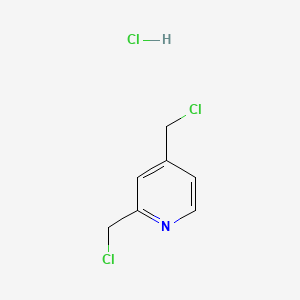

![Ethanone, 1-(4-methylbicyclo[2.2.2]oct-5-en-2-yl)-, (1alpha,2beta,4alpha)- (9CI)](/img/no-structure.png)

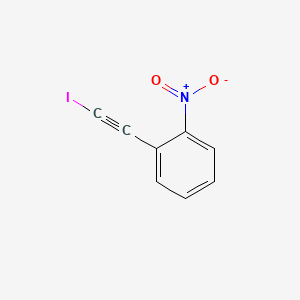

![1H-2,6a-Methanocyclopenta[c][1,2]diazocine](/img/structure/B568340.png)